molecular formula C13H19N3O B1172778 N,N-Dimethyl-2-(1-piperazinyl)benzamide

N,N-Dimethyl-2-(1-piperazinyl)benzamide

Cat. No. B1172778
M. Wt: 233.315
InChI Key: SOGDLNPIYKUCQX-UHFFFAOYSA-N
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Patent
US07560460B2

Procedure details

To a round-bottomed flask equipped with stirring was added N,N-dimethyl(2-[4-benzylpiperazinyl]phenyl)carboxamide (Step 2)(420 mg, 1.3 mmol), MeOH (10 mL), 10% Pd/C (Aldrich) (138 mg), and HCO2NH4 (409 mg, 6.5 mmol), and the reaction mixture was heated at reflux for 2 h. The reaction mixture was filtered through Celite®, concentrated in vacuo, and redissolved in CH2Cl2 (20 mL). The reaction mixture was washed with a Na2CO3 (10%, 2×), H2O, brine, dried-over Na2SO4, filtered and concentrated in vacuo yielding N,N-dimethyl(2-piperazinylphenyl)carboxamide (255 mg). MS (ESI, pos. ion) m/z: 234 (M+H). Calc'd for C13H19N3O: 233.31.
Name
N,N-dimethyl(2-[4-benzylpiperazinyl]phenyl)carboxamide
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
138 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:24])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][N:14](CC2C=CC=CC=2)[CH2:13][CH2:12]1)=[O:4]>[Pd].CO>[CH3:1][N:2]([CH3:24])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:4]

Inputs

Step One
Name
N,N-dimethyl(2-[4-benzylpiperazinyl]phenyl)carboxamide
Quantity
420 mg
Type
reactant
Smiles
CN(C(=O)C1=C(C=CC=C1)N1CCN(CC1)CC1=CC=CC=C1)C
Name
Quantity
138 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottomed flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in CH2Cl2 (20 mL)
WASH
Type
WASH
Details
The reaction mixture was washed with a Na2CO3 (10%, 2×), H2O, brine, dried-over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=C(C=CC=C1)N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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